(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride
Description
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride (CAS: 145438-94-4) is a chiral bicyclic compound critical in synthesizing enantiopure pharmaceuticals. Its stereochemistry—defined by the 2S, 3aS, and 7aS configurations—ensures precise interactions with biological targets, particularly in angiotensin-converting enzyme (ACE) inhibitors like Perindopril . The compound serves as a key intermediate in drug development due to its ability to stabilize peptide structures and undergo selective reactions .
Structurally, it consists of an octahydroindole core with a carboxylic acid group at position 2 and a hydrochloride salt. This configuration enhances solubility and bioavailability, making it ideal for pharmaceutical formulations .
Properties
IUPAC Name |
(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONAUWFRJYNGAC-WQYNNSOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves the hydrogenation of indole derivatives under specific conditions. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for the efficient and consistent production of the compound by maintaining optimal reaction conditions, such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the structure of the compound, potentially leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Physical Properties
Pharmacokinetics
- Bioactivation : The 2S,3aS,7aS isomer is directly incorporated into Perindopril, whereas Trandolapril’s 2S,3aR,7aS variant requires enzymatic hydrolysis to its active dicarboxylic acid form (Trandolaprilat) .
- Half-Life: Perindopril’s metabolite (containing the 2S,3aS,7aS core) has a prolonged half-life (>30 hours) due to stereospecific binding to ACE, outperforming non-chiral analogs .
Biological Activity
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride (commonly referred to as Oic) is a bicyclic amino acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its structural properties and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- CAS Number : 80875-98-5
- IUPAC Name : (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
- Physical Form : White crystalline solid
- Melting Point : 270°C
The compound is slightly soluble in methanol and water and is stable under normal conditions but incompatible with strong oxidizing agents .
Oic exhibits biological activity primarily through its incorporation into peptides and proteins. Its unique bicyclic structure contributes to the rigidity of peptide backbones, enhancing their stability and bioavailability. This property is particularly relevant in the design of peptidomimetics aimed at improving pharmacokinetic profiles .
1. Therapeutic Development
Oic has been identified as an important intermediate in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril. These compounds are used to manage hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II .
2. Peptide Synthesis
The compound serves as a surrogate for proline and phenylalanine in peptide synthesis. Its incorporation into bradykinin analogs has demonstrated enhanced resistance to enzymatic degradation, which is crucial for developing orally active formulations .
3. Enzyme Mechanisms
Research indicates that Oic can influence enzyme mechanisms and protein-ligand interactions due to its structural characteristics. This makes it a valuable tool in biochemical studies aimed at understanding enzyme functionality and designing inhibitors .
Case Study 1: Bradykinin Analogues
In a study exploring the effects of incorporating Oic into bradykinin peptides, researchers found that the modified peptides exhibited improved stability and bioactivity compared to their natural counterparts. This modification allowed for better therapeutic efficacy in pain management .
Case Study 2: ACE Inhibitors
Oic's role in synthesizing ACE inhibitors was highlighted in a synthetic route that demonstrated high yields and enantiomeric purity. The method involved using N-acyl glycine derivatives as starting materials, showcasing Oic's importance in pharmaceutical applications .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key physicochemical properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride, and how do they influence experimental design?
Answer: Critical properties include:
- Molecular weight : 205.09 g/mol (exact mass) .
- Hydrogen bond donors/acceptors : 3 donors and 3 acceptors, suggesting polar interactions in solvent systems or binding assays .
- Topological polar surface area (TPSA) : 49.3 Ų, indicating moderate membrane permeability .
- Chirality : Three defined stereocenters, requiring strict enantiomeric purity control in synthesis .
Experimental design should prioritize chiral chromatography for purity validation and solvent selection (e.g., methanol for solubility) .
Q. What storage conditions are recommended for this compound to ensure long-term stability?
Answer:
- Solid state : Store at room temperature (15–25°C) in a cool, dark place, sealed with desiccants to prevent hydrolysis .
- Solutions : For short-term use, store at -20°C for up to 3 years; for long-term, use -80°C to minimize degradation .
Avoid freeze-thaw cycles for solutions, as repeated phase changes may alter stereochemical integrity .
Q. How is the compound synthesized, and what are the yield-limiting steps?
Answer: Two primary routes are documented:
From (2S,3aS,7aS)-octahydroindole-2-carboxylic acid : React with tert-butoxycarbonyl (Boc) protecting groups, achieving ~99% yield .
Racemic resolution : Use chiral ligand-exchange chromatography to separate enantiomers from (±)-indoline-2-carboxylic acid precursors, a step often limited by low efficiency (~50% recovery) .
Critical challenges include maintaining stereochemical fidelity during Boc deprotection and avoiding racemization under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability in biological matrices?
Answer: Discrepancies arise from:
- Matrix effects : Plasma proteins may stabilize or destabilize the compound. Use stability-indicating UPLC-UV methods with human plasma spiked at physiological pH (7.4) to assess degradation kinetics .
- Temperature variability : Studies reporting room-temperature stability often omit light exposure. Replicate experiments under controlled dark conditions .
- Validation : Cross-validate with LC-MS to distinguish degradation products (e.g., decarboxylation or ring-opening byproducts) .
Q. What advanced techniques are used to confirm enantiomeric purity, and how do they address limitations in chiral synthesis?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention time differences of >2 minutes confirm enantiomeric separation .
- Circular dichroism (CD) : Compare CD spectra to reference standards to detect <1% impurity .
- X-ray crystallography : Resolve absolute configuration ambiguities from synthetic intermediates (e.g., Boc-protected derivatives) .
Challenges include column fouling from residual Boc groups; pre-purification via silica gel chromatography is recommended .
Q. How does the compound’s stereochemistry impact its role as a building block in ACE inhibitors like perindopril?
Answer: The (2S,3aS,7aS) configuration is critical for:
- Binding affinity : The indole ring’s spatial orientation complements the ACE active site, with a 10-fold higher inhibitory activity compared to (2R) enantiomers .
- Metabolic stability : The (S)-configuration at C2 resists hepatic esterase cleavage, prolonging half-life in vivo .
Methodologically, synthesize perindopril by coupling the compound with (S)-2-[(ethoxycarbonyl)amino]pentanoic acid via EDC/HOBt-mediated amidation, achieving >95% diastereomeric excess .
Q. What methodological considerations are required for quantifying this compound in biological samples?
Answer:
- Extraction : Use protein precipitation with acetonitrile (3:1 v/v) to minimize matrix interference .
- Chromatography : Employ a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time: 3.2 minutes .
- Detection : Optimize UV absorption at 210 nm; limit of quantification (LOQ) ≤10 ng/mL in plasma .
- Calibration : Include internal standards (e.g., deuterated analogs) to correct for ion suppression in mass spectrometry .
Contradiction Analysis
Q. Why do storage recommendations vary between "room temperature" and "cool/dark" conditions?
Answer:
- specifies room temperature but advises <15°C for long-term storage to prevent hygroscopic degradation.
- omits temperature specifics, likely assuming standard lab conditions (20–25°C).
Resolution: Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation thresholds. Preliminary data suggest ≤15°C reduces hydrolytic decomposition by >90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
